molecular formula C25H46O5 B14704695 Diethyl 2-octadecanoylpropanedioate CAS No. 24514-82-7

Diethyl 2-octadecanoylpropanedioate

Cat. No.: B14704695
CAS No.: 24514-82-7
M. Wt: 426.6 g/mol
InChI Key: GPDXGWPSHSECAO-UHFFFAOYSA-N
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Description

Diethyl 2-octadecanoylpropanedioate is a malonic acid derivative characterized by an octadecanoyl (C₁₈H₃₅CO-) substituent at the central carbon of the propanedioate ester. This compound belongs to the class of dialkyl malonates, which are widely used in organic synthesis, polymer chemistry, and pharmaceutical intermediates due to their reactivity and versatility .

Properties

CAS No.

24514-82-7

Molecular Formula

C25H46O5

Molecular Weight

426.6 g/mol

IUPAC Name

diethyl 2-octadecanoylpropanedioate

InChI

InChI=1S/C25H46O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(26)23(24(27)29-5-2)25(28)30-6-3/h23H,4-21H2,1-3H3

InChI Key

GPDXGWPSHSECAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-octadecanoylpropanedioate can be synthesized through the alkylation of diethyl malonate with octadecanoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with octadecanoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-octadecanoylpropanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-octadecanoylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-octadecanoylpropanedioate involves its interaction with various molecular targets and pathways. In biological systems, it may be metabolized to release octadecanoic acid and diethyl malonate, which can participate in lipid metabolism and energy production. The compound’s amphiphilic nature allows it to interact with cell membranes and potentially influence membrane fluidity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares diethyl 2-octadecanoylpropanedioate with analogous compounds based on substituents, molecular formulas, and key properties:

Compound Name Substituent(s) Molecular Formula Key Physical/Chemical Properties Applications/Reactivity
This compound Octadecanoyl (C₁₈H₃₅CO-) C₂₅H₄₄O₅ High hydrophobicity; likely low water solubility; elevated melting point due to long alkyl chain. Potential use in lipid-based formulations, coatings, or surfactants.
Diethyl succinate () Ethyl ester groups C₈H₁₄O₄ Boiling point: ~80°C; solubility in water and organic solvents; purity >98% . Flavoring agent (FEMA 2377), solvent, intermediate in polymer synthesis .
Diethyl 2-oxopropanedioate () Oxo (C=O) group C₇H₁₀O₅ Reactivity enhanced by ketone group; CAS 609-09-6. Intermediate in heterocyclic synthesis; potential for nucleophilic reactions .
Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate () Cyanoethyl and ethyl groups C₁₁H₁₅NO₄ Polar cyano group increases solubility in polar solvents; likely moderate thermal stability. Specialty chemical for pharmaceuticals or agrochemicals due to functional diversity .

Key Research Findings

  • Hydrophobicity and Solubility: The octadecanoyl group in this compound drastically reduces water solubility compared to diethyl succinate (water-soluble) . This property aligns it with lipid-soluble compounds, making it suitable for emulsifiers or sustained-release formulations.
  • Thermal Stability: Long alkyl chains (e.g., octadecanoyl) typically increase melting points and thermal stability.
  • Reactivity: The oxo group in diethyl 2-oxopropanedioate enhances electrophilicity, enabling condensation reactions, while the cyanoethyl group in ’s compound offers sites for nucleophilic additions . The octadecanoyl group, being less reactive, prioritizes physical properties over chemical versatility.

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